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molecular formula C11H12O3 B8326271 1,2-Dimethoxy-4-(propargyloxy)benzene

1,2-Dimethoxy-4-(propargyloxy)benzene

Cat. No. B8326271
M. Wt: 192.21 g/mol
InChI Key: MVQYLCCFLXTECO-UHFFFAOYSA-N
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Patent
US08809389B2

Procedure details

Following the same procedure as in Example 1, 13.8 g (0.1 mole) of 1-hydroxy-3,4-dimethoxybenzene, 13.8 g (0.1 mole) of anhydrous potassium carbonate in ml 50 of acetone and 14.9 g (0.1 mole) of a solution of propargyl bromide in toluene (80% w/w) were reacted. After work up and evaporation of the mixture u.v. (25° C./21 mbar) a residue was obtained that was purified on silica gel column (eluant n-hexane:ethyl acetate 5:1 v/v). A thick oil that after some time solidified with low melting point (28-30° C.) (b.p.: 109-110° C./ 3 mbar) was obtained whose NMR and MS analyses corresponded to those of the aforementioned compound.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
14.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:18][C:19]([CH3:21])=O.C(Br)C#C>C1(C)C=CC=CC=1>[CH2:21]([O:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1)[C:19]#[CH:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
OC1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
solution
Quantity
14.9 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted
CUSTOM
Type
CUSTOM
Details
After work up and evaporation of the mixture u.v
CUSTOM
Type
CUSTOM
Details
(25° C./21 mbar) a residue was obtained
CUSTOM
Type
CUSTOM
Details
that was purified on silica gel column (eluant n-hexane:ethyl acetate 5:1 v/v)
CUSTOM
Type
CUSTOM
Details
solidified with low melting point (28-30° C.) (b.p.: 109-110° C./ 3 mbar)
CUSTOM
Type
CUSTOM
Details
was obtained whose NMR and MS analyses

Outcomes

Product
Name
Type
Smiles
C(C#C)OC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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